ethyl 5-cyano-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-cyano-1H-pyrazole-4-carboxylate is a chemical compound used as an intermediate in organic synthesis . It has a molecular weight of 165.15 .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10)
. Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also be involved in the palladium-catalyzed coupling of aryl triflates .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 165.15 .Scientific Research Applications
Synthesis and Crystal Structure
Ethyl 5-cyano-1H-pyrazole-4-carboxylate and its derivatives are primarily used in the field of synthetic organic chemistry. The compound is often employed in the synthesis of more complex molecular structures. For instance, the synthesis and crystal structure of Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate were studied, indicating its potential applications in the development of fungicides and plant growth regulators (Minga, 2005).
Catalysis and Eco-Friendly Synthesis
The compound has also been utilized in catalytic processes. For example, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using trisodium citrate dihydrate as a catalyst, highlighting an eco-friendly approach to chemical synthesis (Kumar et al., 2018).
Precursor for Cross-Coupling Reactions
This compound derivatives have been reported as precursors in cross-coupling reactions. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain various condensed pyrazoles (Arbačiauskienė et al., 2011).
Novel Syntheses and Biological Activities
This compound has been a cornerstone in the synthesis of new molecules with potential biological activities. A novel synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction was reported, showcasing the compound's versatility in chemical synthesis (Gein et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-cyano-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFOMNFBIJFEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558208 | |
Record name | Ethyl 5-cyano-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119741-57-0 | |
Record name | Ethyl 5-cyano-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-cyano-1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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